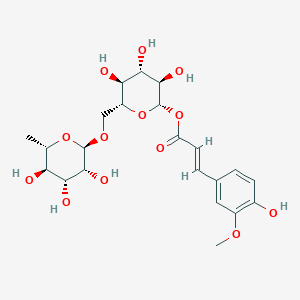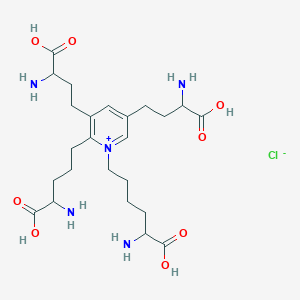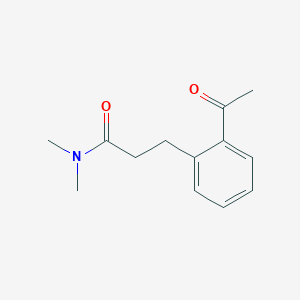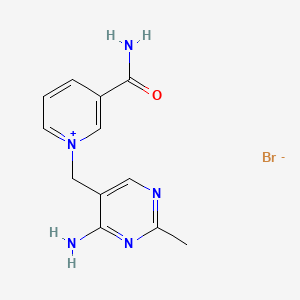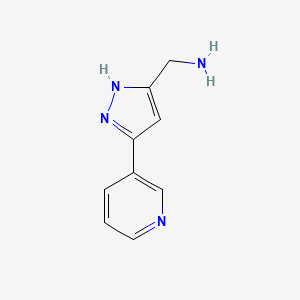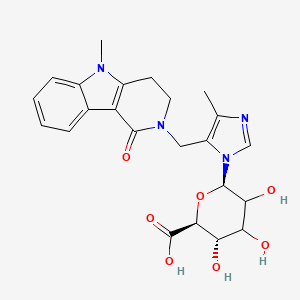
Alosetron N-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alosetron N-beta-D-Glucuronide is a metabolite of alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. Alosetron is primarily used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women . The glucuronide conjugate, this compound, is formed through the process of glucuronidation, which is a major phase II metabolic pathway that enhances the solubility and excretion of drugs and their metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alosetron N-beta-D-Glucuronide involves the enzymatic conjugation of alosetron with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate, appropriate pH, and temperature to facilitate the enzymatic activity .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzyme UGT is expressed in microbial systems such as Escherichia coli. The reaction is optimized for maximum yield by controlling factors such as substrate concentration, pH, temperature, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Alosetron N-beta-D-Glucuronide primarily undergoes hydrolysis reactions where the glucuronide moiety is cleaved off by the enzyme beta-glucuronidase. This reaction regenerates the parent compound, alosetron .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of beta-glucuronidase, which can be sourced from various biological systems. The reaction conditions include a suitable buffer system to maintain the pH and temperature optimal for enzyme activity .
Major Products Formed
The major product formed from the hydrolysis of this compound is alosetron, which can then undergo further metabolic transformations .
Wissenschaftliche Forschungsanwendungen
Alosetron N-beta-D-Glucuronide has several applications in scientific research:
Wirkmechanismus
Alosetron N-beta-D-Glucuronide exerts its effects through its parent compound, alosetron. Alosetron is a selective antagonist of the serotonin 5-HT3 receptor, which is involved in regulating gastrointestinal motility, visceral pain, and colonic transit . By blocking these receptors, alosetron reduces the symptoms of IBS, such as pain, discomfort, urgency, and diarrhea .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine, known for its analgesic properties.
Propofol O-glucuronide: A glucuronide metabolite of the anesthetic propofol, which is important for its excretion.
Uniqueness
Alosetron N-beta-D-Glucuronide is unique due to its specific formation from alosetron, a drug used for IBS. Unlike other glucuronides, it is primarily studied for its role in the metabolism and therapeutic effects of alosetron .
Eigenschaften
Molekularformel |
C23H26N4O7 |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
(2S,3S,6R)-3,4,5-trihydroxy-6-[4-methyl-5-[(5-methyl-1-oxo-3,4-dihydropyrido[4,3-b]indol-2-yl)methyl]imidazol-1-yl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H26N4O7/c1-11-15(27(10-24-11)22-19(30)17(28)18(29)20(34-22)23(32)33)9-26-8-7-14-16(21(26)31)12-5-3-4-6-13(12)25(14)2/h3-6,10,17-20,22,28-30H,7-9H2,1-2H3,(H,32,33)/t17?,18-,19?,20-,22+/m0/s1 |
InChI-Schlüssel |
RNRXSCSIADTKNU-XNQFBHGZSA-N |
Isomerische SMILES |
CC1=C(N(C=N1)[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)CN3CCC4=C(C3=O)C5=CC=CC=C5N4C |
Kanonische SMILES |
CC1=C(N(C=N1)C2C(C(C(C(O2)C(=O)O)O)O)O)CN3CCC4=C(C3=O)C5=CC=CC=C5N4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


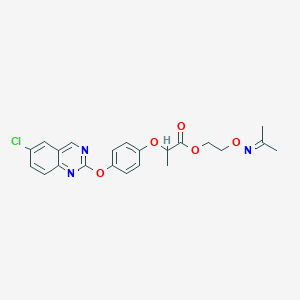
![2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide](/img/structure/B13403675.png)
![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)
![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
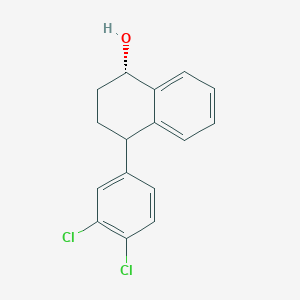
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)
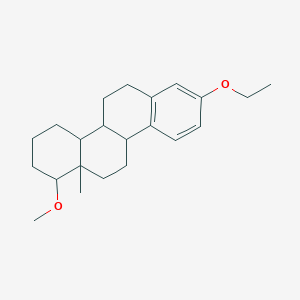
![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
